molecular formula C16H21N3OS B2513519 N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide CAS No. 1223745-27-4

N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide

Cat. No. B2513519
CAS RN: 1223745-27-4
M. Wt: 303.42
InChI Key: OGMHYDXECQOABO-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide, also known as CYM-51010, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of small molecules known as thiol-modulating agents and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to modulate the activity of thiol-containing proteins, such as glutathione and thioredoxin, which play a crucial role in cellular redox homeostasis. By modulating the activity of these proteins, N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide can regulate the levels of reactive oxygen species (ROS) and prevent oxidative stress-induced damage.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide has been found to exhibit a range of biochemical and physiological effects, such as reducing the levels of pro-inflammatory cytokines, increasing the activity of antioxidant enzymes, and improving mitochondrial function. These effects make it a potential therapeutic candidate for various disease conditions, such as neurodegenerative disorders, cardiovascular diseases, and cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide is its ability to modulate the activity of thiol-containing proteins without causing significant toxicity. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide is its relatively low solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several potential future directions for research on N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide. One possible direction is to investigate its potential therapeutic applications in other disease conditions, such as diabetes and autoimmune disorders. Another direction is to explore its mechanism of action in more detail, to better understand how it modulates the activity of thiol-containing proteins. Additionally, further studies are needed to optimize the synthesis and formulation of N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide for improved efficacy and safety.

Synthesis Methods

The synthesis of N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide involves the reaction of 1-cyanocycloheptanecarboxylic acid with 2-mercapto-5-methylpyridine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired product. The purity and yield of the synthesized compound can be improved by using appropriate purification techniques, such as chromatography.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide has been studied extensively for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-13-6-7-15(18-10-13)21-11-14(20)19-16(12-17)8-4-2-3-5-9-16/h6-7,10H,2-5,8-9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMHYDXECQOABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)SCC(=O)NC2(CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide

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